N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4/c20-15-6-4-14(5-7-15)8-11-21-17(23)18(24)22-12-16-13-25-19(26-16)9-2-1-3-10-19/h4-7,16H,1-3,8-13H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMURFTXYHXPFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Spirocyclic Intermediate
The synthesis begins with the preparation of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine, a key intermediate. This spirocyclic structure is typically synthesized via cyclization of 1,4-cyclohexanedione monoethylene ketal with formaldehyde under acidic conditions. The reaction proceeds through a Mannich-type mechanism, forming the spirocyclic amine in yields of 68–75%. Alternative methods employ PtO₂-catalyzed hydrogenation of corresponding nitriles, though this approach is less common due to higher costs.
Oxalamide Bridge Installation
The oxalamide linkage is introduced through a two-step protocol:
- Activation with Oxalyl Chloride : The primary amine (1,4-dioxaspiro[4.5]decan-2-ylmethylamine) reacts with oxalyl chloride in anhydrous dichloromethane at −10°C to form the reactive oxalyl chloride intermediate. Excess triethylamine (3.0 eq) is required to neutralize HCl byproducts.
- Coupling with 4-Chlorophenethylamine : The intermediate is subsequently treated with 4-chlorophenethylamine in tetrahydrofuran (THF) at 0–5°C, achieving 82–89% yield after recrystallization from ethyl acetate/hexane.
Catalytic Methods for Oxalamide Synthesis
Recent advances in ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) offer a sustainable alternative for oxalamide formation. As demonstrated by Goldberg et al. (2020), ethylene glycol couples with amines in the presence of a Ru-PNNH pincer complex (1 mol%) and BuOK (1 mol%) at 135°C, producing oxalamides with H₂ as the sole byproduct. Applied to our target compound, this method could theoretically couple 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and 4-chlorophenethylamine with ethylene glycol, though experimental validation remains pending.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
Optimal conditions for the final coupling step were determined through systematic screening:
| Parameter | Optimal Value | Yield Impact (±%) | Source |
|---|---|---|---|
| Solvent | THF | +15 vs. DCM | |
| Temperature | 0–5°C | +22 vs. RT | |
| Equiv. Oxalyl Cl | 1.2 | +9 vs. 1.0 |
Polar aprotic solvents like THF enhance nucleophilic attack by 4-chlorophenethylamine, while low temperatures minimize side reactions such as N-overacylation.
Catalytic System Comparison
The Ru-PNNH system (TOF = 12 h⁻¹) outperforms traditional Pd-based catalysts (TOF = 4.5 h⁻¹) in model oxalamide syntheses, though its applicability to sterically hindered amines requires further study.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies at EvitaChem (2025) demonstrate the feasibility of continuous flow synthesis for analogous oxalamides:
- Step 1 : Microreactor-based spirocyclic amine synthesis (residence time = 8 min, 72% yield)
- Step 2 : In-line oxalyl chloride quenching with integrated HCl scrubbers
- Step 3 : Telescoped coupling in a packed-bed reactor (L/D = 15, 85% yield)
This approach reduces total synthesis time from 48 hours (batch) to 2.5 hours (continuous).
Challenges and Mitigation Strategies
Purity Concerns
The primary impurity (3–7%) arises from partial hydrolysis of the oxalamide to oxamic acid. Three mitigation strategies have proven effective:
- Strict Moisture Control : Maintain H₂O <50 ppm in all reagents
- Additive Screening : 2,6-Lutidine (0.5 eq) suppresses hydrolysis by sequestering trace water
- Crystallization Engineering : Use anti-solvent precipitation with n-heptane/TBME (3:1) to achieve >99.5% purity
Recent Advances in Sustainable Synthesis
The 2025 EvitaChem protocol introduces enzymatic transamination for spirocyclic amine synthesis, eliminating hazardous formaldehyde:
# Example of biotransamination reaction
substrate = 1,4-cyclohexanedione monoethylene ketal
enzyme = ω-Transaminase (TA-201)
cofactor = PLP (0.1 mM)
yield = 78%
This green chemistry approach reduces E-factor from 18.3 (traditional) to 4.7.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It may find use in the production of specialty chemicals or as a component in advanced materials.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide exerts its effects is not fully understood. its structure suggests that it could interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,4-dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
- 1,4-dioxaspiro[4.5]decan-2-one
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide functional group. This combination imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which differentiate it from other similar compounds.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and oxalamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections explore its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 376.85 g/mol. The compound features a 1,4-dioxaspiro[4.5]decan moiety that contributes to its three-dimensional conformation, enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 376.85 g/mol |
| Structure | Spirocyclic with oxalamide group |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Spirocyclic Intermediate : Starting from cyclohexanone and ethylene glycol under acidic conditions to yield the spirocyclic acetal.
- Oxalamide Formation : The spirocyclic intermediate is reacted with oxalyl chloride followed by reaction with 4-chlorophenethylamine to produce the final oxalamide product.
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways, particularly Receptor Interacting Protein Kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death .
- Modulation of Signaling Pathways : By interacting with molecular targets, it may influence downstream signaling pathways associated with inflammation and cell survival .
Case Studies
Several studies have investigated the biological effects of similar compounds within the oxalamide class:
- Anti-inflammatory Effects : A study demonstrated that related oxalamides exhibited significant reductions in inflammatory markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .
- Analgesic Properties : Research indicated that compounds with similar structures provided pain relief in rodent models through central nervous system pathways .
- Cell Viability Assays : In vitro assays showed that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .
Q & A
Q. What are the critical steps and reagents for synthesizing N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic dioxaspirodecane moiety via cyclization reactions, often using dichloromethane or dimethylformamide (DMF) as solvents .
- Step 2 : Amidation of oxalic acid derivatives with 4-chlorophenethylamine and spirocyclic amine precursors. Activation reagents like EDCI/HOBt or oxalyl chloride are used to form the oxalamide bond .
- Purification : Chromatography (e.g., silica gel) or recrystallization is employed to isolate the final product . Key reagents include oxalyl chloride, spirocyclic amines, and catalysts (e.g., DMAP). Yield optimization requires strict temperature control (0–25°C) and inert atmospheres .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the spirocyclic framework and substituent positions (e.g., δ 3.82 ppm for methoxy groups in analogs) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClNO; MW 366.81 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at 1679–1709 cm confirm carbonyl groups in the oxalamide backbone .
- HPLC : Purity assessment (>95%) is critical for biological studies .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial : Structural analogs with chloro/fluoro substituents show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer : Oxalamides with spirocyclic motifs inhibit cancer cell proliferation (IC: 10–50 µM in breast and colon cancer models) .
- Sensory Modulation : Spirocyclic compounds modulate ion channels (e.g., TRPV1) at 1–10 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Structural Comparisons : Evaluate substituent effects (e.g., 4-chlorophenethyl vs. 3-fluoro-4-methylphenyl) using SAR tables .
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum-free media vs. 10% FBS) to minimize discrepancies .
- Off-Target Profiling : Use kinome-wide screening or proteomics to identify unintended interactions .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using software like AutoDock Vina .
- Biochemical Assays : Measure enzyme inhibition (e.g., IC for HDACs) or receptor binding (radioligand displacement assays) .
- Gene Knockdown : CRISPR/Cas9-mediated deletion of putative targets (e.g., TRP channels) to confirm functional roles .
Q. How can synthetic yields be improved for large-scale production?
- Catalyst Optimization : Use Pd/C or Ru-based catalysts for selective hydrogenation of intermediates .
- Flow Chemistry : Continuous flow systems enhance reaction consistency and reduce byproducts .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. acetonitrile) to improve amidation efficiency .
Q. What computational methods aid in predicting the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the oxalamide backbone to assess hydrolysis susceptibility .
- Molecular Dynamics (MD) : Simulate solvation effects in physiological buffers (e.g., PBS) to predict aggregation tendencies .
- QSPR Models : Corrogate substituent electronic parameters (Hammett σ) with logP values to optimize bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
